"2,2'-Dibromo-9,9'-spirobifluorene" chemical structure and IUPAC name
"2,2'-Dibromo-9,9'-spirobifluorene" chemical structure and IUPAC name
An In-depth Technical Guide to 2,2'-Dibromo-9,9'-spirobifluorene
This technical guide provides a comprehensive overview of 2,2'-Dibromo-9,9'-spirobifluorene, a key building block in the development of advanced organic electronic materials. This document details its chemical structure, IUPAC name, physicochemical properties, synthesis protocols, and applications, with a focus on its relevance to materials science and potential implications for drug development research.
Chemical Structure and IUPAC Name
2,2'-Dibromo-9,9'-spirobifluorene is a chemical compound featuring a unique spirocyclic structure. This architecture consists of two fluorene units that are orthogonally arranged around a central spiro-carbon atom.[1] This perpendicular alignment of the two π-systems is a defining characteristic of the molecule.[1] The bromine atoms are substituted at the 2 and 2' positions of the fluorene moieties.
The formal IUPAC name for this compound is 2,2'-dibromo-9,9'-spirobi[fluorene] [1]. An alternative, equally valid IUPAC name is 2,2'-Dibromo-9,9'-spirobi[9H-fluorene].[2]
Caption: Chemical structure of 2,2'-Dibromo-9,9'-spirobifluorene.
Physicochemical Properties
2,2'-Dibromo-9,9'-spirobifluorene is typically a white to off-white crystalline solid.[1][2][3] Its rigid, three-dimensional structure imparts high thermal stability and a high glass transition temperature, which are crucial properties for materials used in electronic devices.[4][5] The spiro-center prevents the close packing of molecules, leading to the formation of stable amorphous films.[6]
Table 1: Physicochemical Data of 2,2'-Dibromo-9,9'-spirobifluorene
| Property | Value | References |
| Molecular Formula | C₂₅H₁₄Br₂ | [1][2][3][7] |
| Molecular Weight | 474.19 g/mol | [1][2] |
| Appearance | White to off-white powder/crystals | [1][2][3] |
| Melting Point | 334-336 °C | [1] |
| Solubility | Good solubility in chloroform, methylene chloride, tetrahydrofuran, and ethyl acetate. | [1] |
| CAS Number | 67665-47-8 | [1][2][3] |
Experimental Protocols: Synthesis
The synthesis of 2,2'-Dibromo-9,9'-spirobifluorene has been approached through various methods. The purity of the final product is critical, as isomeric impurities can be detrimental to the performance of resulting electronic materials.[8]
Traditional Methods:
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Direct Bromination: This method involves the direct bromination of 9,9'-spirobifluorene, often using a catalytic amount of ferric chloride.[9] However, this approach can be problematic, leading to a mixture of bromine-substituted positional isomers, which are difficult to separate.[8]
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Sandmeyer Reaction: An alternative route involves the Sandmeyer reaction of 2,2'-diamino-9,9'-spirobifluorene.[9] This method is also often plagued by the formation of side products and positional isomers.[8]
Improved Synthetic Route:
An improved and more reliable synthesis has been developed to overcome the challenges of the traditional methods.[10][11] This method avoids the direct bromination and Sandmeyer reaction, yielding pure 2,2'-Dibromo-9,9'-spirobifluorene in multigram quantities.[8][9] One such reported synthesis involves a four-step process starting from 4-(trimethylsilyl)benzeneboronic acid, with a total overall yield of approximately 30%.[9]
Caption: Comparison of synthetic routes for 2,2'-Dibromo-9,9'-spirobifluorene.
Applications in Research and Development
The unique structural and electronic properties of 2,2'-Dibromo-9,9'-spirobifluorene make it a valuable intermediate for the synthesis of advanced materials.
-
Organic Light-Emitting Diodes (OLEDs): This compound is a vital building block for materials used in OLEDs.[4][6] The bromine atoms serve as reactive sites for cross-coupling reactions, allowing for the facile introduction of various functional groups.[1][4] This enables the precise tuning of the electronic and optical properties of the resulting materials, which can be used in charge transport layers or as host materials for emissive layers.[4][6] The inherent stability of the spirobifluorene core contributes to the longevity and efficiency of OLED devices.[4][6]
-
Perovskite Solar Cells: The spirobifluorene scaffold is also utilized in the development of hole-transporting materials (HTMs) for perovskite solar cells.[1] The high triplet energy and amorphous film-forming properties of spirobifluorene derivatives are advantageous for efficient charge extraction and overall device stability.[1][5]
-
Fluorescent Sensors: Functionalized derivatives of 2,2'-Dibromo-9,9'-spirobifluorene have been shown to exhibit interesting fluorescence properties, suggesting potential applications in the development of chemical sensors.[8][9]
While direct applications in drug development are not prominent, the synthetic methodologies and the understanding of structure-property relationships gained from the study of spirobifluorene derivatives can be of interest to medicinal chemists. The rigid, three-dimensional scaffold could be explored for the design of novel therapeutic agents where a defined spatial arrangement of functional groups is required.
Conclusion
2,2'-Dibromo-9,9'-spirobifluorene is a cornerstone intermediate in the field of organic electronics. Its distinctive molecular architecture provides a robust platform for the synthesis of a wide array of functional materials with tailored optoelectronic properties. The development of reliable and scalable synthetic routes to high-purity 2,2'-Dibromo-9,9'-spirobifluorene is crucial for advancing the performance and commercial viability of technologies such as OLED displays and perovskite solar cells. For researchers and developers, a thorough understanding of this compound's properties and reactivity is essential for innovating the next generation of organic electronic materials.
References
- 1. Buy 2,2'-Dibromo-9,9'-spirobifluorene | 67665-47-8 [smolecule.com]
- 2. 2,2'-DIBROMO-9,9'-SPIROBIFLUORENE CAS#: 67665-47-8 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. nbinno.com [nbinno.com]
- 5. ossila.com [ossila.com]
- 6. nbinno.com [nbinno.com]
- 7. 2,2'-Dibromo-9,9'-spirobifluorene | C25H14Br2 | CID 11282885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improved synthesis of 2,2'-dibromo-9,9'-spirobifluorene and its 2,2'-bisdonor-7,7'-bisacceptor-substituted fluorescent derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Improved synthesis of 2,2'-dibromo-9,9'-spirobifluorene and its 2,2'-bisdonor-7,7'-bisacceptor-substituted fluorescent derivatives. | Semantic Scholar [semanticscholar.org]
